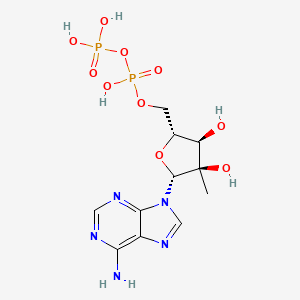

2'-Meadp

Description

2'-C-Methyladenosine 5'-diphosphate (2'-MeADP) is a nucleoside diphosphate analog characterized by a methyl group (-CH₃) substitution at the 2' position of the ribose sugar (adenine base) . It acts as a mechanism-based inhibitor of adenosylcobalamin-dependent ribonucleoside diphosphate reductase (RNR) in Corynebacterium nephridii, targeting the reduction of adenosine diphosphate (ADP) and guanosine diphosphate (GDP) to their deoxy forms . Key mechanistic insights include:

- Irreversible Co-C Bond Cleavage: 2'-MeADP induces the cleavage of the carbon-cobalt bond in the coenzyme, generating 5'-deoxyadenosine and cobalt(II) adenosyl, which halts enzymatic activity .

- Substrate Competition: It competitively inhibits ADP and GDP reduction, with $ K_i $ values indicating strong binding affinity .

- Degradation Pathway: The primary degradation product is adenine, confirmed via $ ^1\text{H} $ NMR and mass spectrometry (MS), alongside 2'-deoxy-2'-C-methyladenosine .

This mechanism aligns with the proposed model by Stubbe et al., where 2'-MeADP mimics the 2'-deoxy-3'-keto intermediate in RNR catalysis, leading to enzyme inactivation .

Properties

CAS No. |

150993-72-9 |

|---|---|

Molecular Formula |

C11H17N5O10P2 |

Molecular Weight |

441.23 |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N5O10P2/c1-11(18)7(17)5(2-24-28(22,23)26-27(19,20)21)25-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |

InChI Key |

RYJCYMQAEPHSPQ-YRKGHMEHSA-N |

SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N)COP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

2/'C-methyladenosine 5/'-diphosphate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) typically involves the methylation of adenosine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and phosphorylation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) can undergo oxidation reactions, where the methyl group or the ribose moiety may be oxidized.

Reduction: Reduction reactions may involve the reduction of the diphosphate group to a monophosphate or the reduction of any oxidized forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the methyl group or ribose.

Reduction: Reduced forms of the diphosphate group.

Substitution: Substituted phosphates or nucleosides.

Scientific Research Applications

2’-C-Methyladenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.

Biology: Plays a role in studying RNA metabolism and gene expression regulation.

Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus (HCV).

Industry: Utilized in the production of nucleic acid-based pharmaceuticals and research reagents.

Mechanism of Action

The mechanism of action of 2’-C-Methyladenosine 5’-(trihydrogen diphosphate) involves its incorporation into RNA, where it can affect RNA stability, translation, and splicing. It acts as a competitive inhibitor of certain enzymes, such as NS5B RNA-dependent RNA polymerase in HCV, thereby inhibiting viral replication. The compound interacts with ribosomes and other molecular targets to regulate gene expression and protein synthesis.

Comparison with Similar Compounds

2'-C-Methyluridine 5'-Diphosphate (2'-MeUDP)

Structural Similarity :

- Ribose Modification : 2'-C-methyl substitution (identical to 2'-MeADP).

- Nucleobase Difference : Uracil replaces adenine.

Functional Differences :

Key Data :

| Parameter | 2'-MeADP | 2'-MeUDP |

|---|---|---|

| Target Substrates | ADP, GDP | UDP, CDP |

| Inhibition Type | Competitive ($ K_i $) | Competitive ($ K_i $) |

| Degradation Product | Adenine | Uracil derivatives |

| Reference |

3'-C-Methyladenosine Diphosphate (3'-MeADP)

Structural Similarity :

- Nucleobase : Adenine (identical to 2'-MeADP).

- Ribose Modification : Methyl group at the 3' position instead of 2'.

Functional Differences :

Key Data :

| Parameter | 2'-MeADP | 3'-MeADP |

|---|---|---|

| Methyl Position | 2' | 3' |

| Tritium Exchange | Promotes | No effect |

| Inhibition Strength | Strong ($ K_i < 1 \mu M $) | Weak ($ K_i > 10 \mu M $) |

| Reference |

Comparison with Functionally Similar Compounds

α,β-Methylene ADP (α,β-MeADP)

Structural Feature : A methylene bridge (-CH₂-) between the α and β phosphates of ADP.

Functional Similarity :

Mechanistic Contrast :

Key Data :

| Parameter | 2'-MeADP | α,β-MeADP |

|---|---|---|

| Modification Site | Ribose (2'-C-methyl) | Phosphate (α,β-methylene) |

| Primary Target | RNR | Ecto-5'-nucleotidase |

| Biological Pathway | Nucleotide reduction | Purine salvage |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.